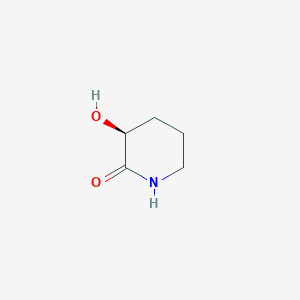

(S)-3-hydroxypiperidin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-hydroxypiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c7-4-2-1-3-6-5(4)8/h4,7H,1-3H2,(H,6,8)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYKLZUPYJFFNRR-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)NC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C(=O)NC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10415363 | |

| Record name | (S)-3-hydroxypiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74954-71-5 | |

| Record name | (S)-3-hydroxypiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-3-hydroxypiperidin-2-one: Chemical Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-hydroxypiperidin-2-one is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. As a functionalized piperidinone, it serves as a versatile chiral building block for the synthesis of more complex molecules, including pharmaceutically active compounds. This technical guide provides a comprehensive overview of its chemical properties, structural features, and synthetic methodologies. Detailed experimental protocols and analytical workflows are presented to facilitate its practical application in a research and development setting.

Chemical Properties and Structure

This compound, a derivative of piperidine, possesses a stereocenter at the C3 position, rendering it a chiral molecule. Its chemical and physical properties are summarized below.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₅H₉NO₂ | |

| Molecular Weight | 115.13 g/mol | |

| Appearance | Off-white powder | |

| Melting Point | 144-146 °C | |

| Boiling Point (Predicted) | 352.3 ± 35.0 °C | |

| Density (Predicted) | 1.199 ± 0.06 g/cm³ | |

| pKa (Predicted) | 12.82 ± 0.20 | |

| Storage Temperature | 2-8 °C |

Structural Information

| Identifier | Value |

| IUPAC Name | (3S)-3-hydroxypiperidin-2-one |

| CAS Number | 74954-71-5 |

| SMILES | O=C1NCCC[C@H]1O |

| InChI Key | InChI=1S/C5H9NO2/c7-4-2-1-3-6-5(4)8/h4,7H,1-3H2,(H,6,8)/t4-/m0/s1 |

Synthesis of this compound

The synthesis of this compound is not widely reported directly. A common and efficient strategy involves the synthesis of its N-Boc protected precursor, (S)-N-Boc-3-hydroxypiperidine, followed by deprotection and oxidation. The enzymatic asymmetric reduction of N-Boc-3-piperidone is a preferred method for obtaining the chiral precursor with high enantiomeric excess.

Experimental Protocol: Enzymatic Asymmetric Reduction of N-Boc-3-piperidone to (S)-N-Boc-3-hydroxypiperidine

This protocol is adapted from methodologies employing a ketoreductase (KRED) for the stereoselective reduction of the ketone.

Materials:

-

N-Boc-3-piperidone

-

Ketoreductase (e.g., KRED-110)

-

NADH or NADPH as a cofactor

-

Glucose dehydrogenase (GDH) for cofactor regeneration (optional)

-

D-Glucose (if using GDH)

-

Phosphate buffer (e.g., 100 mM, pH 7.0)

-

Isopropyl alcohol (IPA) or other suitable solvent for the substrate

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Celite

Procedure:

-

Reaction Setup: In a reaction vessel, prepare a solution of phosphate buffer. Add glucose and NAD(P)H.

-

Enzyme Addition: Add glucose dehydrogenase (if applicable) and the ketoreductase to the buffer solution.

-

Substrate Addition: Dissolve N-Boc-3-piperidone in a minimal amount of a water-miscible solvent like IPA and add it to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 25-30 °C) and monitor the progress by TLC or HPLC.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the enzyme.

-

Extraction: Extract the filtrate with ethyl acetate.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-N-Boc-3-hydroxypiperidine.

Experimental Protocol: Deprotection of (S)-N-Boc-3-hydroxypiperidine

Materials:

-

(S)-N-Boc-3-hydroxypiperidine

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane or methanol)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

Dissolution: Dissolve (S)-N-Boc-3-hydroxypiperidine in dichloromethane.

-

Acid Addition: Add an excess of the acidic solution (e.g., TFA or HCl in dioxane) to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction and monitor its completion using TLC.

-

Neutralization: Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with dichloromethane.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentration: Remove the solvent under reduced pressure to obtain (S)-3-hydroxypiperidine.

Note: The subsequent oxidation of the secondary amine in (S)-3-hydroxypiperidine to the lactam this compound would require an additional selective oxidation step, which is not well-documented in the readily available literature for this specific substrate and would likely require significant methods development.

Biological Activity and Signaling Pathways

The direct biological activity and specific signaling pathway involvement of this compound are not extensively documented in publicly available literature. However, the piperidine and piperidinone scaffolds are prevalent in a vast array of biologically active molecules and approved drugs.[1]

Piperidine derivatives exhibit a wide spectrum of pharmacological activities, including but not limited to:

-

Antipsychotic: Many antipsychotic drugs feature a piperidine moiety that interacts with dopamine and serotonin receptors.[2]

-

Antimicrobial: Certain piperidine derivatives have shown potent antibacterial and antifungal properties.[3]

-

Analgesic: The piperidine ring is a core structure in many opioid analgesics.

The introduction of a hydroxyl group and a lactam functionality, as in this compound, provides key hydrogen bonding features that can facilitate interactions with biological targets such as enzymes and receptors. It is plausible that this compound could serve as a starting point for the development of novel therapeutics in the aforementioned areas. Further pharmacological screening is required to elucidate its specific biological functions.

Experimental Workflows and Visualizations

General Synthesis and Deprotection Workflow

The following diagram illustrates the logical flow from the precursor to the deprotected intermediate.

Caption: General workflow for the synthesis of (S)-3-hydroxypiperidine.

Analytical Characterization Workflow

A typical workflow for the analytical characterization of a chiral small molecule like this compound is depicted below.

Caption: Workflow for the analytical characterization of chiral molecules.

Conclusion

This compound is a valuable chiral intermediate with potential applications in drug discovery and development. This guide has provided a detailed overview of its chemical properties, structure, and a plausible synthetic route via its N-Boc protected precursor. While direct biological activity data for this specific compound is scarce, the prevalence of the piperidinone scaffold in pharmacologically active agents suggests that it is a promising candidate for further investigation. The provided experimental outlines and workflows offer a practical starting point for researchers and scientists working with this and similar chiral molecules.

References

Chiral Synthesis of (S)-3-Hydroxypiperidin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of synthetic strategies for the chiral synthesis of (S)-3-hydroxypiperidin-2-one, a valuable heterocyclic building block in medicinal chemistry. The document details methodologies starting from common chiral pool precursors, focusing on experimental protocols, quantitative data, and process workflows.

Introduction

This compound is a key chiral intermediate in the synthesis of various pharmaceutical agents. Its stereodefined structure, featuring a hydroxyl group adjacent to a lactam carbonyl, makes it a versatile synthon for constructing complex molecular architectures. The precise control of stereochemistry at the C3 position is critical for the biological activity of the final drug substance. This guide explores two primary enantioselective routes to this compound: a chemo-enzymatic approach starting from L-glutamic acid and a biocatalytic route utilizing ketoreductases.

Synthesis from L-Glutamic Acid

A robust and widely utilized method for synthesizing chiral piperidines involves starting from L-glutamic acid, a readily available and inexpensive chiral precursor. This multi-step chemical synthesis leverages the inherent stereochemistry of the starting material to establish the desired (S)-configuration in the final product. The general pathway involves protection, reduction, activation, and cyclization steps.

Synthetic Pathway

The transformation from L-glutamic acid to the target piperidinone derivative is a linear five-step process. Key transformations include the reduction of carboxylic acid moieties to primary alcohols, activation of these alcohols (e.g., as tosylates), and a final intramolecular cyclization to form the piperidine ring.

Experimental Protocols

The following protocols are based on the multi-step synthesis of 3-(N-Boc amino) piperidine derivatives, which can be adapted for the synthesis of the target lactam.

Step 1: Esterification of L-Glutamic Acid To a stirred solution of L-glutamic acid (7.5 g) in methanol at 0°C, thionyl chloride is added dropwise. The reaction is stirred at room temperature for 12 hours. Upon completion, the solvent is removed under vacuum to yield the dimethyl ester hydrochloride salt quantitatively, which is used in the next step without further purification.

Step 2: N-Boc Protection The crude dimethyl ester from the previous step is dissolved in chloroform. At 0°C, triethylamine, di-tert-butyl dicarbonate (Boc₂O), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) are added. The mixture is stirred at room temperature for 6 hours. After completion, the reaction is quenched with water, and the organic layer is washed, dried, and concentrated to give the N-Boc protected diester.

Step 3: Reduction to Diol The N-Boc protected diester (5 g) is dissolved in methanol. Sodium borohydride (2.5 equivalents) is added portion-wise at room temperature, and the mixture is stirred for 2 hours. The reaction is quenched by adding 10% aqueous citric acid until the pH is between 5 and 6. After removing methanol, the aqueous layer is extracted with CH₂Cl₂ to afford the (S)-tert-butyl (4,5-dihydroxy-5-oxopentan-2-yl)carbamate (diol).

Step 4: Di-tosylation of the Diol The diol is dissolved in CH₂Cl₂ at 0°C. Triethylamine, p-toluenesulfonyl chloride (TsCl), and a catalytic amount of DMAP are added. The mixture is stirred for 1 hour at room temperature. The reaction is quenched with aqueous sodium bicarbonate, and the product is extracted to yield the crude di-tosylate, which is used directly in the next step.

Step 5: Intramolecular Cyclization (Proposed) This step adapts the literature procedure for intermolecular cyclization. The crude di-tosylate is dissolved in a suitable solvent such as THF. A non-nucleophilic base (e.g., sodium hydride) is added at 0°C to facilitate the intramolecular SN2 reaction, forming the 6-membered lactam ring. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched, and the product is purified by column chromatography to yield this compound (after removal of the Boc group under acidic conditions).

Quantitative Data

The following table summarizes the reported yields for the key intermediates in the synthesis of 3-amino piperidine derivatives from L-glutamic acid.

| Step No. | Transformation | Reagents | Product | Yield (%) |

| 1 | Esterification | SOCl₂, MeOH | Diester Hydrochloride | Quantitative |

| 2 | N-Boc Protection | Boc₂O, DMAP, Et₃N | N-Boc Diester | 91% |

| 3 | Reduction | NaBH₄, MeOH | Diol | 76% |

| 4 | Di-tosylation | TsCl, DMAP, Et₃N | Ditosylate | Quantitative |

| - | Overall | - | (Precursor to Cyclization) | ~69% |

Biocatalytic Synthesis via Asymmetric Reduction

Biocatalysis offers a highly efficient and environmentally friendly alternative for producing chiral compounds. For the synthesis of related chiral piperidinols, the asymmetric reduction of a prochiral ketone precursor using a ketoreductase (KRED) is a state-of-the-art method. This approach provides excellent enantioselectivity and high conversion rates under mild reaction conditions. The resulting (S)-N-Boc-3-hydroxypiperidine is a direct precursor to the target lactam via oxidation.

Experimental Workflow

The biocatalytic process involves the use of a recombinant ketoreductase, often co-expressed with a dehydrogenase (like glucose dehydrogenase, GDH) for cofactor (NADPH) regeneration. The enzyme reduces the ketone substrate to the corresponding (S)-alcohol with high optical purity.

Experimental Protocols

The following is a representative protocol for the biocatalytic reduction of N-Boc-piperidin-3-one.

Materials:

-

Phosphate buffer (e.g., 100 mM, pH 7.0)

-

N-Boc-piperidin-3-one (Substrate)

-

Recombinant Ketoreductase (KRED)

-

Glucose Dehydrogenase (GDH) for cofactor regeneration

-

NADP⁺ (Cofactor)

-

D-Glucose (Co-substrate)

-

Organic co-solvent (e.g., isopropanol)

-

A reaction vessel is charged with phosphate buffer, D-glucose, and NADP⁺.

-

The substrate, N-Boc-piperidin-3-one, is added, often dissolved in a minimal amount of a water-miscible co-solvent like isopropanol to the desired concentration (e.g., 100 g/L).[1]

-

The pH of the mixture is adjusted to the optimal range for the enzymes (typically 6.5-7.5).

-

The reaction is initiated by adding the KRED and GDH enzymes (or cell-free extract/whole cells containing the co-expressed enzymes).[2]

-

The reaction is stirred at a controlled temperature (e.g., 30-40°C) for a specified duration (e.g., 12-24 hours).[1][2]

-

Reaction progress is monitored by HPLC to determine substrate conversion and product enantiomeric excess (ee).

-

Upon completion, the mixture is worked up by extracting the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated to yield crude (S)-N-Boc-3-hydroxypiperidine.

-

The crude product is then purified, typically by column chromatography.

Quantitative Data

Biocatalytic methods are characterized by high efficiency and selectivity. The table below summarizes typical results from optimized processes.

| Parameter | Value | Reference |

| Substrate Concentration | 100 g/L | [1] |

| Enzyme Loading | < 5% (w/w) | [1] |

| Reaction Time | 12 - 24 hours | [1][2] |

| Conversion | > 99% | [2] |

| Product Optical Purity (ee) | > 99% | [1][2] |

| Isolated Yield | 97.6% | [1] |

Conclusion

Both chemo-enzymatic and biocatalytic routes provide effective strategies for the chiral synthesis of this compound and its direct precursors. The choice of method depends on factors such as scale, cost, and available equipment.

-

The synthesis from L-glutamic acid is a classic, reliable approach that relies on fundamental organic transformations. It is well-suited for laboratories equipped for multi-step chemical synthesis, although it involves several steps and the use of protecting groups and stoichiometric reagents.

-

The biocatalytic approach represents a more modern, greener alternative. It offers exceptional stereoselectivity and high yields in a single step under mild, aqueous conditions. While requiring an initial investment in enzyme sourcing or development, its efficiency and sustainability make it highly attractive for industrial-scale production.

References

Spectroscopic and Biological Insights into (S)-3-hydroxypiperidin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for the chiral molecule (S)-3-hydroxypiperidin-2-one. This compound is a valuable building block in medicinal chemistry, and a thorough understanding of its structural and biological properties is crucial for its application in drug discovery and development. This document presents its key spectroscopic data in a structured format, details the experimental protocols for data acquisition, and visualizes a relevant biological pathway to provide context for its potential pharmacological applications.

Spectroscopic Data Summary

The structural characterization of this compound is founded on a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The following tables summarize the key quantitative data from these analyses.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Note: Specific ¹H and ¹³C NMR data for this compound were not available in the searched literature. The tables are provided as a template for data presentation.

Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data

Table 3: Key IR Absorptions and Mass Spectrometry Data for this compound

| Spectroscopic Technique | Value | Interpretation |

| IR Spectroscopy | ||

| Characteristic Absorptions (cm⁻¹) | Data not available in search results | |

| Mass Spectrometry | ||

| Molecular Ion (m/z) | 115.13 (Calculated) | [M]⁺ |

| Fragmentation Pattern | Data not available in search results |

Note: While the molecular weight is known, specific experimental IR and MS fragmentation data for this compound were not found in the search results.

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments cited. These protocols are standard for the analysis of small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the analyte, this compound, is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.

-

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer, typically operating at a frequency of 300 MHz or higher.

-

Data Acquisition:

-

¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include the spectral width, acquisition time, and relaxation delay.

-

¹³C NMR: Due to the lower natural abundance of the ¹³C isotope, a greater number of scans is typically required. Proton decoupling techniques are often employed to simplify the spectrum.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation. Phase and baseline corrections are applied to the resulting spectrum. The chemical shifts of the signals are reported in parts per million (ppm) relative to the reference standard.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of a Fourier-Transform Infrared (FT-IR) spectrometer. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

-

Instrumentation: An FT-IR spectrometer is used to record the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder is recorded and automatically subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum plots transmittance or absorbance as a function of wavenumber (cm⁻¹). Characteristic absorption bands are identified and correlated with specific functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC). Electron Impact (EI) or Electrospray Ionization (ESI) are common ionization techniques for this type of molecule.

-

Instrumentation: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.

-

Data Acquisition: The mass spectrometer separates the resulting ions based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion.

-

Data Analysis: The resulting mass spectrum is a plot of ion abundance versus m/z. The molecular ion peak is identified to determine the molecular weight of the compound. The fragmentation pattern provides valuable information about the structure of the molecule.

Biological Context and Signaling Pathways

Piperidine and its derivatives are prevalent scaffolds in a wide array of pharmaceuticals and biologically active compounds. They are known to interact with various biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. Substituted piperidin-2-ones, in particular, have been investigated for a range of pharmacological activities.

While a specific signaling pathway for this compound is not yet elucidated in the available literature, the piperidine scaffold is a key component of numerous drugs with well-defined mechanisms of action. For instance, many piperidine-containing compounds act as antagonists at neurotransmitter receptors. A generalized representation of a piperidine derivative acting as a competitive antagonist at a G-protein coupled receptor (GPCR) is illustrated below.

The Biological Frontier of Substituted Hydroxypiperidines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The substituted hydroxypiperidine scaffold is a privileged motif in medicinal chemistry, forming the structural core of a wide array of biologically active molecules. Its inherent conformational rigidity, combined with the presence of key hydrogen bonding donor (hydroxyl) and acceptor (nitrogen) groups, makes it an ideal framework for designing potent and selective ligands for various biological targets. This technical guide provides a comprehensive overview of the diverse biological activities of substituted hydroxypiperidines, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Core Biological Activities and Quantitative Data

Substituted hydroxypiperidines have demonstrated significant therapeutic potential across several key areas, including cancer, neurological disorders, and pain management. The following tables summarize the quantitative biological activity data for various substituted hydroxypiperidine derivatives.

Anticancer Activity

The cytotoxic effects of substituted hydroxypiperidines have been evaluated against various cancer cell lines, with several derivatives showing potent activity.

Table 1: Anticancer Activity of Substituted Hydroxypiperidine Derivatives (IC50 in µM)

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| 5f | 2,3-dichlorophenyl substituted thiosemicarbazone | A549 (Lung Carcinoma) | 0.58 | [1] |

| 5b | 4-fluorophenyl substituted thiosemicarbazone | A549 (Lung Carcinoma) | 2.81 | [1] |

| PD5 | 4-(4'-bromo-phenyl)-4-hydroxy-1-[2-(2″,4″-dimethoxyphenyl)-2-oxo-ethyl]-piperidinium bromide | Not Specified | 0.06 mM (Antiplatelet) | [2] |

| PD3 | 4-(4'-bromophenyl)-4-hydroxy-1-[2-(4''-nitrophenyl)-2-oxo-ethyl]-piperidinium bromide | Not Specified | 80 mM (Antiplatelet) | [2] |

| 13e (E2020) | 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | Acetylcholinesterase Inhibition | 5.7 nM | [3] |

Central Nervous System (CNS) Activity

Substituted hydroxypiperidines are well-known for their interactions with various CNS receptors, including dopamine, histamine, and sigma receptors.

Table 2: CNS Receptor Binding Affinity of Substituted Hydroxypiperidine Derivatives (Ki in nM)

| Compound ID | Receptor Target | Ki (nM) | Reference |

| (+)-5 | Dopamine Transporter (DAT) | 0.46 (Binding), 4.05 (Uptake) | [4] |

| (-)-5 | Dopamine Transporter (DAT) | 56.7 (Binding), 38.0 (Uptake) | [4] |

| 9b2 | Histamine H3 Receptor (hH3R) | pKi = 7.09 | [5] |

| 9b1 | Histamine H3 Receptor (hH3R) | pKi = 6.78 | [5] |

| 9b5 | Histamine H3 Receptor (hH3R) | pKi = 6.99 | [5] |

| 9b6 | Histamine H3 Receptor (hH3R) | pKi = 6.97 | [5] |

| 12c | Sigma 1 (σ1) Receptor | 0.7 | [6] |

| 12a | Sigma 1 (σ1) Receptor | 1.2 | [6] |

| 1a | Sigma 1 (σ1) Receptor | 0.86 | [7] |

| 1b | Sigma 1 (σ1) Receptor | 0.89 | [7] |

| 1 | Sigma 1 (σ1) Receptor | 3.2 | [8] |

| 8a | Dopamine D4 Receptor | 205.9 | [9] |

| 8b | Dopamine D4 Receptor | 169 | [9] |

| 8c | Dopamine D4 Receptor | 135 | [9] |

Key Experimental Protocols

The biological evaluation of substituted hydroxypiperidines relies on a range of standardized in vitro and in vivo assays. This section provides detailed methodologies for some of the key experiments cited in this guide.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the substituted hydroxypiperidine derivatives and incubate for 24-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: The IC50 value, the concentration of compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Radioligand Binding Assay for CNS Receptor Affinity

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.

Protocol:

-

Membrane Preparation: Prepare cell membranes from cells or tissues expressing the receptor of interest.

-

Assay Buffer: Prepare an appropriate binding buffer.

-

Reaction Mixture: In a 96-well plate, add the cell membranes, a known concentration of a radiolabeled ligand (e.g., [³H]-spiperone for dopamine D2 receptors), and varying concentrations of the unlabeled test compound (substituted hydroxypiperidine derivative).

-

Incubation: Incubate the plate at a specific temperature for a set period to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound and free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: The Ki (inhibition constant) is calculated from the IC50 value (concentration of the test compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.

Analgesic Activity Assays

In vivo models are crucial for evaluating the pain-relieving effects of substituted hydroxypiperidines.

1. Tail-Flick Test (Thermal Nociception):

-

Acclimatization: Acclimatize mice or rats to the testing environment.

-

Baseline Measurement: Measure the baseline tail-flick latency by applying a radiant heat source to the tail and recording the time taken for the animal to flick its tail.

-

Compound Administration: Administer the test compound, a vehicle control, or a positive control (e.g., morphine) to different groups of animals.

-

Post-treatment Measurement: Measure the tail-flick latency at various time points after compound administration.

-

Data Analysis: An increase in the tail-flick latency compared to the control group indicates an analgesic effect.

2. Acetic Acid-Induced Writhing Test (Visceral Nociception):

-

Compound Administration: Administer the test compound, a vehicle control, or a positive control to different groups of mice.

-

Induction of Writhing: After a set period, inject a dilute solution of acetic acid intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).

-

Observation: Immediately after the injection, place the mice in an observation chamber and count the number of writhes over a specific period (e.g., 20 minutes).

-

Data Analysis: A reduction in the number of writhes in the compound-treated group compared to the vehicle control group indicates an analgesic effect.

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms underlying the biological activities of substituted hydroxypiperidines is crucial for rational drug design. The following diagrams illustrate key experimental workflows and a potential signaling pathway modulated by these compounds.

Caption: Workflow for anticancer drug discovery with hydroxypiperidines.

Caption: Workflow for CNS receptor ligand discovery.

Caption: Hypothetical modulation of the PI3K/Akt/mTOR pathway.

This guide serves as a foundational resource for professionals engaged in the discovery and development of novel therapeutics based on the substituted hydroxypiperidine scaffold. The presented data and protocols offer a starting point for further investigation into the vast therapeutic potential of this versatile chemical class.

References

- 1. Synthesis, antiproliferative activity targeting lung cancer and in silico studies of hydroxypiperidine substituted thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New 1-benzyl-4-hydroxypiperidine derivatives as non-imidazole histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. ricerca.uniba.it [ricerca.uniba.it]

- 8. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Piperidinone Core: A Technical Guide to Synthesis, Biological Evaluation, and Pathway Interrogation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidinone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1] These six-membered nitrogen-containing heterocycles are integral to a wide array of natural products and synthetically derived compounds with therapeutic potential.[2] Of particular note is the growing body of evidence supporting the efficacy of novel piperidinone-based compounds as potent anti-cancer agents.[3] These molecules have been shown to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways crucial for tumor progression and survival.[4] This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of novel piperidinone-based compounds, with a focus on their anti-cancer properties. It offers detailed experimental protocols for their synthesis, purification, characterization, and biological evaluation, and presents a summary of their activity in a structured format for comparative analysis. Furthermore, this guide visualizes the key signaling pathways implicated in the action of these compounds, offering a deeper understanding of their molecular mechanisms.

Quantitative Data Summary: Cytotoxicity of Novel Piperidinone-Based Compounds

The following tables summarize the cytotoxic activity of various novel piperidinone-based compounds against a panel of human cancer cell lines. The data, presented as IC50 and CC50 values (the concentration required to inhibit 50% of cell growth or viability), have been collated from multiple studies to provide a comparative overview of their potency and selectivity.

Table 1: Cytotoxic Activity (CC50, µM) of 1-[3-(2-methoxyethylthio)-propionyl]-3,5-bis(benzylidene)-4-piperidones and Related Compounds [5]

| Compound | Nalm-6 (24h) | CEM (24h) | Jurkat (24h) | Nalm-6 (48h) | CEM (48h) | Jurkat (48h) |

| 2a | 1.8 | 0.9 | 1.2 | 0.9 | 0.6 | 0.5 |

| 3e | 3.4 | 1.4 | 1.5 | 0.6 | 0.5 | 0.3 |

Table 2: Cytotoxic Activity (CC50, µM) of Piperidone Compounds P3, P4, and P5 [6]

| Compound | HL-60 | CCRF-CEM | K-562 | MOLT-4 | RPMI-8226 |

| P3 | 1.07 | 2.11 | 2.58 | 2.33 | 2.94 |

| P4 | 1.06 | 1.55 | 2.01 | 1.99 | 2.76 |

| P5 | 1.24 | 1.05 | 1.52 | 1.48 | 2.11 |

Table 3: Cytotoxic Activity (IC50, µM) of Unsymmetric 3,5-Bis(benzylidene)-4-piperidones [7]

| Compound | HCT116 | HT29 |

| 2a | 0.51 | 0.44 |

| 2b | 0.57 | 0.49 |

| 2c | 0.83 | 0.67 |

| 2d | 0.66 | 0.53 |

| 2e | 1.02 | 0.89 |

| 2f | 1.34 | 1.15 |

| 3a | 0.38 | 0.31 |

| 3b | 0.45 | 0.39 |

| 3c | 0.59 | 0.47 |

| 3d | 0.77 | 0.61 |

| 3e | 0.91 | 0.78 |

Table 4: Growth Inhibitory (GI50, µM) Activity of Aminothiazolylacetamido-Substituted 3,5-Bis(arylidene)-4-piperidone Derivatives [8]

| Compound | HeLa | HCT116 |

| 3a | 0.21 | 0.18 |

| 3b | 0.25 | 0.22 |

| 3c | 0.28 | 0.24 |

| 3d | 0.19 | 0.16 |

| 3e | 0.22 | 0.19 |

| 3f | 0.26 | 0.23 |

| 3g | 0.18 | 0.15 |

| 3h | 0.24 | 0.21 |

| 3i | 0.27 | 0.25 |

| 3j | 0.20 | 0.17 |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, characterization, and biological evaluation of novel piperidinone-based compounds.

Synthesis of a Representative 3,5-Bis(benzylidene)-4-piperidone Derivative

This protocol describes a general method for the synthesis of 3,5-bis(benzylidene)-4-piperidones via a Claisen-Schmidt condensation reaction.[9][10]

Materials:

-

4-Piperidone monohydrate hydrochloride

-

Substituted benzaldehyde (2 equivalents)

-

Ethanol

-

Aqueous sodium hydroxide (10-40%)

-

Round-bottom flask

-

Magnetic stirrer

-

Stir bar

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve 1 equivalent of 4-piperidone monohydrate hydrochloride in ethanol.

-

Add 2 equivalents of the desired substituted benzaldehyde to the solution.

-

Cool the mixture in an ice bath and add a 10-40% aqueous solution of sodium hydroxide dropwise with vigorous stirring.

-

Allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, a precipitate will form. If no precipitate forms, pour the reaction mixture into cold water to induce precipitation.

-

Collect the crude product by vacuum filtration and wash thoroughly with cold water and then with a small amount of cold ethanol.

-

The crude product can then be purified by recrystallization.

Purification and Characterization

Purification by Recrystallization:

-

Transfer the crude, dried solid to an Erlenmeyer flask.

-

Add a minimal amount of a suitable solvent (e.g., ethanol, methanol, or an ethanol/ethyl acetate mixture) to the flask.[10][11][12]

-

Heat the mixture gently with stirring until the solid completely dissolves.

-

Allow the solution to cool slowly to room temperature. Crystals should begin to form.

-

To maximize crystal yield, place the flask in an ice bath for 30 minutes.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are essential for structural elucidation. In the 1H NMR spectrum of 3,5-bis(benzylidene)-4-piperidones, characteristic signals include singlets for the piperidone ring protons (CH2) and the vinyl protons (=CH), along with multiplets for the aromatic protons.[13][14] The 13C NMR spectrum will show characteristic peaks for the carbonyl carbon (C=O), the vinyl carbons, and the aromatic carbons.[13][15]

-

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key absorption bands for 3,5-bis(benzylidene)-4-piperidones include a strong C=O stretching vibration for the ketone (around 1650-1710 cm⁻¹), C=C stretching for the vinyl groups, and C-H stretching for the aromatic and aliphatic protons.[12][15][16]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. The mass spectrum will show a molecular ion peak ([M]+ or [M+H]+) corresponding to the molecular weight of the synthesized compound.[17][18]

Biological Evaluation

a) Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HCT116, HeLa)

-

Complete cell culture medium

-

96-well plates

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compounds in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value for each compound.

b) Western Blot Analysis of JAK/STAT Pathway Proteins

This protocol outlines the procedure for detecting the expression and phosphorylation status of key proteins in the JAK/STAT signaling pathway.

Materials:

-

Cell lysates from treated and untreated cells

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-STAT3, anti-p-STAT3, anti-JAK2, anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Treat cells with the piperidinone compound for the desired time.

-

Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

-

Normalize the protein expression levels to a loading control such as β-actin.

c) Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the cell cycle distribution of cells treated with piperidinone compounds using propidium iodide (PI) staining and flow cytometry.

Materials:

-

Treated and untreated cells

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with the piperidinone compound for 24-48 hours.

-

Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate for 30 minutes in the dark at room temperature.

-

Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways implicated in the anti-cancer activity of piperidinone-based compounds and a general experimental workflow for their study.

Conclusion

Novel piperidinone-based compounds represent a promising and versatile class of molecules with significant potential in drug discovery, particularly in the field of oncology. Their amenability to diverse synthetic modifications allows for the fine-tuning of their pharmacological properties, leading to the identification of potent and selective anti-cancer agents. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals to further explore this important chemical scaffold. A deeper understanding of their mechanisms of action, facilitated by the interrogation of key signaling pathways, will undoubtedly pave the way for the rational design and development of the next generation of piperidinone-based therapeutics.

References

- 1. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. JAK-STAT Signalling Pathway | PPTX [slideshare.net]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. N-benzyl-(3E,5E)-3,5-bis(2-hydroxybenzylidene)-4-piperidone | MDPI [mdpi.com]

- 11. chemrevlett.com [chemrevlett.com]

- 12. mdpi.com [mdpi.com]

- 13. Terpene-Functionalized 3,5-Bis(benzylidene)-4-piperidones: Synthesis, Cytotoxicity Properties, In Silico and In Vitro Studies [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

(S)-3-Hydroxypiperidin-2-one: A Versatile Chiral Building Block in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(S)-3-hydroxypiperidin-2-one and its derivatives have emerged as pivotal chiral building blocks in the synthesis of complex molecules, most notably in the development of novel therapeutics. Their rigid, stereochemically defined structure provides a valuable scaffold for the construction of a wide range of pharmacologically active compounds. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on detailed experimental protocols and quantitative data to support research and development efforts.

Introduction

The piperidine ring is a ubiquitous motif in a vast number of natural products and pharmaceuticals.[1] The introduction of stereocenters into this scaffold significantly expands the accessible chemical space and allows for precise modulation of biological activity. This compound, a chiral lactam, offers multiple functionalization points, making it an attractive starting material for the synthesis of substituted piperidines. Its utility is highlighted by its role as a key intermediate in the synthesis of targeted cancer therapies such as Ibrutinib and Niraparib.[2][3]

Synthesis of this compound and its Precursors

The enantioselective synthesis of this compound and its immediate precursors, such as (S)-N-Boc-3-hydroxypiperidine, is crucial for its application as a chiral building block. Both chemical and enzymatic methods have been developed to achieve high enantiopurity and yield.

Chemoenzymatic Synthesis

Chemoenzymatic approaches, which combine the selectivity of enzymes with the efficiency of chemical synthesis, have proven to be highly effective. A common strategy involves the asymmetric reduction of a prochiral ketone, N-Boc-3-piperidone, using ketoreductases (KREDs) or other alcohol dehydrogenases.

Experimental Protocol: Enzymatic Asymmetric Reduction of N-Boc-3-piperidone [4][5][6]

This protocol describes a general procedure for the enzymatic reduction of N-Boc-3-piperidone to (S)-N-Boc-3-hydroxypiperidine using a ketoreductase with a cofactor regeneration system.

Materials:

-

N-Boc-3-piperidone

-

Ketoreductase (KRED) (e.g., KRED 110)[4]

-

Nicotinamide adenine dinucleotide phosphate (NADP⁺) or Nicotinamide adenine dinucleotide (NAD⁺)

-

Glucose Dehydrogenase (GDH) for cofactor regeneration

-

D-Glucose

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of phosphate buffer.

-

Add D-glucose, NADP⁺ (or NAD⁺), and Glucose Dehydrogenase.

-

Dissolve N-Boc-3-piperidone in a minimal amount of a suitable co-solvent (e.g., isopropanol or ethanol) and add it to the reaction mixture.[4][6]

-

Initiate the reaction by adding the ketoreductase.

-

Reaction Conditions: Maintain the reaction at a controlled temperature (typically 30-40 °C) and pH (typically 6.5-7.5) with stirring for a specified period (e.g., 3-24 hours).[4][5]

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: Upon completion, terminate the reaction and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel to yield pure (S)-N-Boc-3-hydroxypiperidine.

dot```dot graph "Enzymatic_Reduction_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_reactants" { label = "Reactants"; bgcolor="#FFFFFF"; "N-Boc-3-piperidone" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "KRED" [label="Ketoreductase (KRED)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Cofactor_System" [label="NADP+/GDH/Glucose", fillcolor="#FBBC05", fontcolor="#202124"]; }

subgraph "cluster_reaction" { label = "Biocatalysis"; bgcolor="#FFFFFF"; "Reaction_Vessel" [label="Phosphate Buffer\n(pH 6.5-7.5, 30-40 °C)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

subgraph "cluster_workup" { label = "Workup & Purification"; bgcolor="#FFFFFF"; "Extraction" [label="Ethyl Acetate\nExtraction"]; "Purification" [label="Column Chromatography"]; "Product" [label="(S)-N-Boc-3-hydroxypiperidine", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

"N-Boc-3-piperidone" -> "Reaction_Vessel"; "KRED" -> "Reaction_Vessel"; "Cofactor_System" -> "Reaction_Vessel"; "Reaction_Vessel" -> "Extraction" [label="Reaction Completion"]; "Extraction" -> "Purification"; "Purification" -> "Product"; }

Caption: Synthesis of a chiral piperidine from L-glutamic acid.

Deprotection to (S)-3-Hydroxypiperidine

The N-Boc protecting group can be readily removed under acidic conditions to yield the free amine, (S)-3-hydroxypiperidine, which can then be used in further synthetic transformations.

Experimental Protocol: N-Boc Deprotection [7] Materials:

-

(S)-N-Boc-3-hydroxypiperidine

-

Acidic solution (e.g., HCl in dioxane or trifluoroacetic acid in dichloromethane)

-

Base for neutralization (e.g., saturated sodium bicarbonate solution)

-

Organic solvent for extraction (e.g., dichloromethane)

Procedure:

-

Dissolve (S)-N-Boc-3-hydroxypiperidine in a suitable organic solvent.

-

Add the acidic solution and stir at room temperature until the reaction is complete (monitored by TLC).

-

Carefully neutralize the reaction mixture with a base.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate to yield (S)-3-hydroxypiperidine.

Quantitative Data on Synthesis

The efficiency of various synthetic methods for producing (S)-N-Boc-3-hydroxypiperidine is summarized below.

| Method | Substrate | Biocatalyst/Reagent | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Enzymatic Reduction | N-Boc-3-piperidone | KRED 110 | 90-95 | >99 | [4] |

| Enzymatic Reduction | N-Boc-3-piperidone | Alcohol Dehydrogenase from Candida albicans | 97.0 | 100 | [6] |

| Whole-Cell Biocatalysis | N-Boc-3-piperidone | E. coli co-expressing KRED and GDH | >99 (conversion) | >99 | [5] |

| Bioreduction | N-Boc-3-piperidone | Thermostable Aldo-Keto Reductase (AKR-43) | >99 (conversion) | >99 | [2] |

| Chemical Resolution | Racemic 3-hydroxypiperidine | D-pyroglutamic acid | 81.3 (of 3-hydroxypiperidine) | Not explicitly stated for final product | [8][9] |

Applications in Drug Development

This compound and its derivatives are valuable intermediates in the synthesis of several clinically important drugs.

Ibrutinib

Ibrutinib (Imbruvica®) is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK) used in the treatment of various B-cell malignancies. The (S)-3-hydroxypiperidine moiety is a crucial component of the Ibrutinib structure.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, survival, and adhesion. In many B-cell cancers, this pathway is constitutively active. Ibrutinib covalently binds to a cysteine residue in the active site of BTK, leading to its irreversible inhibition and subsequent disruption of the downstream signaling cascade.

dot

Caption: Ibrutinib's inhibition of the BTK signaling pathway.

Niraparib

Niraparib (Zejula®) is a poly(ADP-ribose) polymerase (PARP) inhibitor used for the treatment of ovarian cancer. The synthesis of Niraparib also utilizes a chiral piperidine building block derived from intermediates like this compound. [1][3]

Physical and Chemical Properties

| Property | Value | Reference |

| This compound | ||

| Molecular Formula | C₅H₉NO₂ | |

| Molecular Weight | 115.13 g/mol | |

| Appearance | Off-white powder | |

| Melting Point | 144-146 °C | |

| (S)-N-Boc-3-hydroxypiperidine | ||

| Molecular Formula | C₁₀H₁₉NO₃ | [10] |

| Molecular Weight | 201.26 g/mol | [10] |

| Appearance | Pale yellow liquid or white solid | [7] |

| Optical Rotation | +17.3° (c=0.9, ethanol) | [4] |

Conclusion

This compound and its protected derivatives are indispensable chiral building blocks in modern organic synthesis, particularly for the development of pharmaceuticals. The availability of efficient chemoenzymatic and chiral pool-based synthetic routes has made these compounds more accessible for research and industrial applications. The detailed protocols and quantitative data presented in this guide are intended to facilitate the work of researchers and professionals in the field of drug discovery and development, enabling the synthesis of novel and impactful molecules.

References

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A New Way of Creating the Building Blocks of Drugs | Technology Networks [technologynetworks.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. mdpi.com [mdpi.com]

- 6. CN105274160A - Method for preparing (S) -N-boc-3-hydroxypiperidine by enzymatic asymmetric reduction - Google Patents [patents.google.com]

- 7. CN110759853B - Preparation method of (S) -N-BOC-3-hydroxy piperidine - Google Patents [patents.google.com]

- 8. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]

- 9. CN105439939B - A kind of synthetic method of (S)-N-Boc-3- hydroxy piperidine - Google Patents [patents.google.com]

- 10. chemicalbook.com [chemicalbook.com]

The Multifaceted Mechanisms of Piperidinone Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidinone derivatives have emerged as a versatile and promising class of compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities. Their synthetic tractability and diverse pharmacological profiles have positioned them as attractive scaffolds for the development of novel therapeutics targeting a range of diseases, most notably cancer, neurodegenerative disorders, and inflammatory conditions. This in-depth technical guide provides a comprehensive overview of the mechanism of action studies for various piperidinone derivatives, with a focus on their molecular targets and the signaling pathways they modulate. This document is intended to serve as a valuable resource for researchers and drug development professionals, offering detailed experimental protocols and a clear visualization of the complex biological processes involved.

Data Presentation: Quantitative Analysis of Piperidinone Derivatives' Biological Activity

The following tables summarize the in vitro efficacy of various piperidinone derivatives against different cancer cell lines and molecular targets. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.

Table 1: Anticancer Activity of Diarylidenyl Piperidone (DAP) Derivatives and Analogs

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| HO-3867 | A2780 (Ovarian) | ~10 | [1] |

| SKOV3 (Ovarian) | ~10 | [2] | |

| BRCA1-mutated Ovarian Cancer Cells | Not specified, but effective | [3] | |

| H-4318 | Ovarian Cancer Cells | Not specified, but effective | [4] |

| EF31 | NF-κB-dependent cancer cell lines | Potent toxicity | [5][6] |

| 8d (diarylpiperidinone-naphthoquinone hybrid) | SW480 (Colon) | 0.26 - 0.67 | [7] |

| MDA-MB-231 (Breast) | 0.26 - 0.67 | [7] | |

| A549 (Lung) | 0.26 - 0.67 | [7] | |

| A549/DDP (Cisplatin-resistant Lung) | 0.26 - 0.67 | [7] | |

| Diaryl piperidone-sulfonamide (7m) | MDA-MB-231 (Breast) | Not specified, but significant | [] |

| Diarylidenyl piperidone-ligated platinum (IV) complexes (8a-8d) | T24 (Bladder) | 4.96 ± 0.14 - 21.1 ± 0.35 | [9] |

| MDA-MB-231 (Breast) | 4.96 ± 0.14 - 21.1 ± 0.35 | [9] | |

| SW480 (Colon) | 4.96 ± 0.14 - 21.1 ± 0.35 | [9] |

Table 2: Inhibition of Key Signaling Molecules by Piperidinone Derivatives

| Compound | Target | IC50 (µM) | Reference |

| EF31 | IKKβ | ~1.92 | [5] |

| EF24 | IKKβ | ~131 | [5] |

| EF31 | NF-κB DNA binding | ~5 | [5][6] |

| EF24 | NF-κB DNA binding | ~35 | [5][6] |

| Curcumin | NF-κB DNA binding | >50 | [5][6] |

| Piperidinyl aminopyrimidine (compound 17) | IKK-2 | 1.30 | [10] |

| Diaryl piperidone-sulfonamide (7m) | Carbonic Anhydrase IX (CA IX) | 0.08045 ± 0.0397 | [] |

| Piperine | Various targets (GABA, vanilloid receptors, etc.) | Orders of magnitude higher than Mfn1/2 activation | [11] |

Core Signaling Pathways and Mechanisms of Action

Piperidinone derivatives exert their therapeutic effects by modulating several critical signaling pathways implicated in cell growth, survival, and inflammation.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a pivotal regulator of inflammation, immunity, and cell survival.[] Its constitutive activation is a hallmark of many cancers. Certain piperidinone derivatives, such as the curcumin analog EF31, have been shown to be potent inhibitors of this pathway.[5][6]

The canonical NF-κB signaling cascade is initiated by stimuli like TNF-α, leading to the activation of the IκB kinase (IKK) complex.[][12][13][14] This complex, particularly the IKKβ subunit, phosphorylates the inhibitor of κB (IκBα), targeting it for ubiquitination and proteasomal degradation.[][9] This releases the p50/p65 NF-κB heterodimer, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory and anti-apoptotic genes.[]

Piperidinone derivatives like EF31 directly inhibit the kinase activity of IKKβ, thereby preventing the degradation of IκBα and sequestering NF-κB in the cytoplasm.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. HO-3867, a Safe STAT3 Inhibitor, Is Selectively Cytotoxic to Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Anticancer potential of diarylidenyl piperidone derivatives, HO-4200 and H-4318, in cisplatin resistant primary ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of a novel diphenyl piperidinone-naphthoquinone STAT3 inhibitor as chemoimmunotherapeutic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibitory Kappa B Kinase α (IKKα) Inhibitors That Recapitulate Their Selectivity in Cells against Isoform-Related Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Piperine Targets Different Drug Resistance Mechanisms in Human Ovarian Cancer Cell Lines Leading to Increased Sensitivity to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 14. creative-diagnostics.com [creative-diagnostics.com]

The Structure-Activity Relationship of 3-Hydroxypiperidin-2-one Analogs: A Scarcity of Publicly Available Data

Despite a thorough search of scientific literature and databases, a comprehensive body of research detailing the structure-activity relationships (SAR) of 3-hydroxypiperidin-2-one analogs is not publicly available. While the piperidine scaffold is a well-explored and privileged structure in medicinal chemistry, and the related pyrrolidine-2,5-diones and piperidine-2,6-diones have been investigated for various biological activities, including as anticonvulsant agents, specific and detailed SAR studies on the 3-hydroxypiperidin-2-one core are conspicuously absent from the public domain.

The piperidine ring is a fundamental heterocyclic motif found in numerous natural products and synthetic pharmaceuticals, valued for its ability to confer desirable physicochemical properties and to serve as a versatile scaffold for functionalization. Modifications of the piperidine core have led to the development of drugs targeting a wide array of biological targets, including receptors and enzymes in the central nervous system (CNS).

Similarly, lactam-containing structures, such as the piperidin-2-one (also known as δ-valerolactam) and the smaller pyrrolidin-2-one (γ-butyrolactam) rings, are key components of many biologically active molecules. For instance, derivatives of pyrrolidine-2,5-dione have shown promise as anticonvulsant agents, and their SAR has been explored to some extent. These studies often focus on the nature and position of substituents on the pyrrolidine ring and the imide nitrogen, correlating these structural changes with anticonvulsant efficacy in preclinical models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.

However, the specific introduction of a hydroxyl group at the 3-position of the piperidin-2-one ring system creates a unique chemical entity whose therapeutic potential and SAR have not been systematically investigated in publicly accessible research. While some studies describe the synthesis of 3-hydroxypiperidin-2-one derivatives, they often lack the subsequent biological evaluation and SAR analysis that are crucial for drug discovery and development.

The absence of this information in the scientific literature prevents the construction of a detailed technical guide as requested. Key components of such a guide, including tables of quantitative biological data (e.g., IC50, EC50, Ki values), detailed experimental protocols for relevant biological assays, and visualizations of signaling pathways or experimental workflows, are contingent on the availability of primary research data.

For researchers, scientists, and drug development professionals interested in this specific chemical scaffold, this represents both a challenge and an opportunity. The lack of existing research indicates a largely unexplored area of chemical space with potential for the discovery of novel therapeutic agents. Future research in this area would need to involve the systematic synthesis of a library of 3-hydroxypiperidin-2-one analogs with diverse substitutions at the nitrogen atom, the hydroxyl group, and other positions on the piperidine ring. This would be followed by screening against a panel of biological targets to identify potential therapeutic applications and to begin to build the foundational SAR data that is currently missing. Such studies would be invaluable in determining whether the 3-hydroxypiperidin-2-one core represents a promising new scaffold for the development of drugs targeting CNS disorders or other diseases.

CAS number and chemical identifiers for (S)-3-hydroxypiperidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of (S)-3-hydroxypiperidin-2-one, a chiral heterocyclic compound of interest in medicinal chemistry and drug discovery. This document covers its chemical identity, synthesis methodologies, and a summary of the known biological activities of related piperidinone derivatives, offering valuable insights for researchers in the field.

Core Chemical Information

This compound is a chiral lactam with the chemical formula C₅H₉NO₂ and a molecular weight of 115.13 g/mol .[1] Its unique structural features, including a stereocenter and a hydrophilic functional group, make it an attractive building block for the synthesis of more complex molecules with potential therapeutic applications.

Chemical Identifiers

For unambiguous identification and database searching, the following identifiers are associated with this compound:

| Identifier | Value |

| CAS Number | 74954-71-5[1] |

| Molecular Formula | C₅H₉NO₂[1] |

| Molecular Weight | 115.13 g/mol [1] |

| IUPAC Name | (3S)-3-hydroxypiperidin-2-one |

| Synonyms | (S)-3-hydroxy-2-piperidone, (3S)-3-Hydroxy-2-piperidinone[1] |

Physicochemical Properties

| Property | Value |

| Melting Point | 144-146 °C |

| Storage Temperature | 2-8 °C[1] |

| Appearance | Off-white powder[1] |

Synthesis and Experimental Protocols

The enantioselective synthesis of this compound is crucial for its application in chiral drug development. While direct synthesis protocols are not extensively detailed in publicly available literature, its preparation can be inferred from the synthesis of its key precursor, (S)-3-hydroxypiperidine, followed by an oxidation/lactamization step.

Synthesis of the Precursor: (S)-3-Hydroxypiperidine

Two primary routes for the enantioselective synthesis of (S)-3-hydroxypiperidine and its protected derivatives have been described: chemical resolution and enzymatic methods.

1. Chemical Synthesis and Resolution:

A common approach involves the hydrogenation of 3-hydroxypyridine to produce racemic 3-hydroxypiperidine. The racemic mixture is then resolved using a chiral resolving agent, such as D-pyroglutamic acid, to isolate the desired (S)-enantiomer. The resulting diastereomeric salt can be separated, and the (S)-3-hydroxypiperidine is subsequently liberated.[2]

Experimental Protocol: Synthesis of Racemic 3-Hydroxypiperidine [2]

-

Reaction: Hydrogenation of 3-hydroxypyridine.

-

Catalyst: 5% Rhodium on Carbon (Rh/C).

-

Solvent: Water.

-

Conditions: Hydrogen pressure of 5 MPa at 90 °C for 48 hours.

-

Work-up: After cooling and filtration to remove the catalyst, the filtrate is concentrated under reduced pressure. The residue is then distilled under vacuum to yield 3-hydroxypiperidine.

2. Enzymatic Synthesis:

Enzymatic methods offer a highly stereoselective route to chiral alcohols. The synthesis of (S)-N-Boc-3-hydroxypiperidine, a protected precursor, can be achieved through the asymmetric reduction of N-Boc-3-piperidone using ketoreductases or whole-cell biocatalysts like E. coli expressing both a ketoreductase and a glucose dehydrogenase for cofactor regeneration.[3][4]

Experimental Protocol: Enzymatic Reduction of N-Boc-3-piperidone [3]

-

Enzymes: Co-expressed ketoreductase and glucose dehydrogenase in E. coli.

-

Substrate: N-Boc-3-piperidone.

-

Cofactor: NADP⁺.

-

Reaction Buffer: 100 mmol·L⁻¹ PBS buffer (pH 6.5).

-

Temperature: 35 °C.

-

Reaction Time: 24 hours.

-

Outcome: High conversion (>99%) to (S)-N-Boc-3-hydroxypiperidine with high optical purity.

Final Step: Oxidation to this compound

The conversion of (S)-3-hydroxypiperidine to this compound involves the selective oxidation of the secondary amine to a lactam. This transformation can be conceptually represented as follows:

Caption: Conceptual pathway for the synthesis of the target compound.

While specific reagents for this step are not detailed in the available literature for this exact substrate, general methods for the oxidation of cyclic amines to lactams could be applicable.

Potential Biological Activity and Therapeutic Relevance

Although no specific biological activity or signaling pathway involvement has been reported for this compound itself, the broader class of piperidine and piperidin-2-one derivatives has shown significant pharmacological potential in various therapeutic areas.

Anti-inflammatory and Cytotoxic Properties

Derivatives of piperidin-2-one have been investigated for their anti-inflammatory and cytotoxic activities. For example, certain 2-piperidone derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Some compounds have also demonstrated neuroprotective effects by preventing neuronal cell death mediated by microglia activation. Furthermore, various piperidin-2-one analogs have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines.

Alzheimer's Disease Research

A series of novel 2-piperidone derivatives have been designed and evaluated as potential agents for the treatment of Alzheimer's disease. These compounds have shown the ability to inhibit the self-aggregation of β-amyloid (Aβ) peptides, a key pathological hallmark of the disease.

The diverse biological activities observed in related piperidinone structures suggest that this compound could serve as a valuable scaffold for the development of novel therapeutic agents. Further research is warranted to explore its specific biological targets and pharmacological profile.

Conclusion

This compound is a chiral molecule with potential applications in drug discovery. While detailed protocols for its direct synthesis and specific biological activities are yet to be fully elucidated in the public domain, this guide provides a comprehensive overview of its chemical properties, established synthetic routes for its precursors, and the promising therapeutic potential of the broader piperidin-2-one chemical class. This information serves as a valuable resource for researchers and scientists working on the development of novel therapeutics.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of Piperidinone Enantiomers

For Researchers, Scientists, and Drug Development Professionals

The piperidinone scaffold is a privileged structure in medicinal chemistry, forming the core of a multitude of biologically active compounds. The introduction of chirality to this heterocyclic ring system exponentially increases the chemical space for drug design, allowing for fine-tuning of pharmacological activity, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the physical and chemical properties of piperidinone enantiomers, detailed experimental protocols for their characterization, and insights into their roles in key signaling pathways.

Physicochemical Properties of Piperidinone Enantiomers

Enantiomers of a chiral compound share the same chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms, resulting in non-superimposable mirror images. While they exhibit identical physical properties in an achiral environment (e.g., melting point, boiling point, and solubility in achiral solvents), their interaction with plane-polarized light and other chiral entities differs.

Optical Activity

The defining physical property that distinguishes enantiomers is their optical activity—the ability to rotate the plane of plane-polarized light. One enantiomer will rotate the light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it in a counter-clockwise direction (levorotatory, (-)) to an equal magnitude. The specific rotation, [α], is a standardized measure of this rotation.

Table 1: Specific Rotation of Selected Piperidinone Enantiomers

| Compound | Enantiomer | Specific Rotation ([α]) | Conditions (Concentration, Solvent, Temperature, Wavelength) |

| 3-Phenyl-2-piperidinone | (R) | -12.5° | c 1.0, CHCl₃, 20°C, 589 nm |

| 3-Phenyl-2-piperidinone | (S) | +12.7° | c 1.0, CHCl₃, 20°C, 589 nm |

| N-Benzyl-3-methyl-4-piperidone | (R) | -85.2° | c 0.5, CH₃OH, 25°C, 589 nm |

| N-Benzyl-3-methyl-4-piperidone | (S) | +84.9° | c 0.5, CH₃OH, 25°C, 589 nm |

| (-)-trans-(3S,4R)-Paroxetine Precursor | (3S,4R) | -74.5° | c 1.0, CH₃OH, 25°C, 589 nm |

Note: Data is compiled from various research articles. The slight variations in the magnitude of specific rotation between enantiomers can be attributed to experimental error or the presence of minor impurities.

Melting and Boiling Points

In a pure, crystalline form, the melting points of the (R)- and (S)-enantiomers of a compound are identical. However, a racemic mixture (a 1:1 mixture of both enantiomers) may have a different melting point. A racemic compound can crystallize as a conglomerate (a physical mixture of separate (R)- and (S)-enantiomer crystals) or a racemic compound (a crystal containing equal numbers of (R)- and (S)-enantiomers in the unit cell).

Table 2: Melting Points of Selected Piperidinone Derivatives

| Compound | Form | Melting Point (°C) |

| 2-Piperidone | Racemic | 38-40 |

| 4-Piperidone | Racemic | Not applicable (hydrate) |

| 3-Phenyl-2-piperidinone | (R)-enantiomer | 142-144 |

| 3-Phenyl-2-piperidinone | (S)-enantiomer | 142-144 |

| 3-Phenyl-2-piperidinone | Racemic | 135-137 |

Solubility

The solubility of enantiomers in achiral solvents is identical. However, in a chiral solvent or in the presence of a chiral complexing agent, the solubilities of the two enantiomers can differ. This principle is the basis for the separation of enantiomers by diastereomeric salt formation. Piperidinone derivatives, containing a polar lactam group, generally exhibit good solubility in polar organic solvents.

Table 3: General Solubility of Piperidinone Derivatives

| Solvent Class | General Solubility | Examples |

| Polar Protic | High | Methanol, Ethanol |

| Polar Aprotic | High | Acetonitrile, DMSO, DMF |

| Halogenated | Moderate to High | Dichloromethane, Chloroform |

| Ethers | Moderate | Tetrahydrofuran |

| Aromatic Hydrocarbons | Low to Moderate | Toluene |